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Compound of Interest

Compound Name: C16H10F4N2O

Cat. No.: B12173953

Get Quote

Introduction & Mechanism of Action
NSC 368390, commonly known as Brequinar Sodium (Brequinar), is a potent, reversible, and

selective inhibitor of Dihydroorotate Dehydrogenase (DHODH). DHODH is a mitochondrial

enzyme located on the inner mitochondrial membrane, critical for the de novo biosynthesis of

pyrimidines.[1][2]

The Biological Context
Unlike standard chemotherapeutics that damage DNA directly, NSC 368390 induces nucleotide

starvation. By blocking the conversion of dihydroorotate to orotate, it depletes the intracellular

pools of Uridine Triphosphate (UTP) and Cytidine Triphosphate (CTP).

Key Flow Cytometry Readouts:

Cell Cycle Arrest (S-Phase Stall): Depletion of pyrimidines stalls DNA polymerase during

replication, leading to an accumulation of cells in the S-phase or at the G1/S boundary.

Myeloid Differentiation: In Acute Myeloid Leukemia (AML) models (e.g., THP-1, HL-60),

DHODH inhibition forces undifferentiated blasts to differentiate into mature myeloid cells,
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measurable by surface markers like CD11b and CD14.

Mitochondrial Dysfunction: Since DHODH is coupled to the electron transport chain

(reducing Ubiquinone to Ubiquinol), its inhibition can be monitored via Mitochondrial

Membrane Potential (MMP) dyes.

Mechanistic Pathway Diagram[1]
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Figure 1: Mechanism of NSC 368390. The compound blocks DHODH, depleting the UTP/CTP

pool required for DNA synthesis, triggering cell cycle arrest and differentiation.

Experimental Design & Controls
To ensure Trustworthiness and scientific rigor, the following controls are mandatory for every

experiment involving NSC 368390.

A. The "Uridine Rescue" (The Gold Standard Control)
Because NSC 368390 acts by depleting pyrimidines, adding exogenous Uridine should

completely reverse the phenotype. If the effect persists in the presence of Uridine, the toxicity is

off-target.

Vehicle Control: DMSO (0.1% v/v).

Treatment: NSC 368390 (10 nM – 1 µM, dose-dependent).

Rescue: NSC 368390 + Uridine (100 µM).

B. Time Points

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b12173953/docs?utm_src=pdf-body-img#application-note-flow-cytometric-analysis-of-brequinar-sodium-nsc-368390-treatment
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12173953?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


12-24 Hours: Early S-phase stall (Cell Cycle analysis).

48-96 Hours: Differentiation marker expression (CD11b/CD14) and Apoptosis.

Protocol 1: Analysis of Myeloid Differentiation
(Surface Staining)
Application: Detecting the conversion of AML blasts (e.g., THP-1, HL-60) into mature

monocytes/granulocytes.

Reagents
Target Cells: THP-1 or HL-60 (0.5 x 10^6 cells/mL).

NSC 368390 Stock: 10 mM in DMSO.

Antibodies:

Anti-Human CD11b (Clone ICRF44) – FITC or APC.

Anti-Human CD14 (Clone M5E2) – PE (for monocyte maturation).

Staining Buffer: PBS + 2% FBS + 1mM EDTA.

Viability Dye: DAPI or 7-AAD (to exclude dead cells).

Step-by-Step Methodology
Treatment: Seed cells in 6-well plates. Treat with NSC 368390 (100 nM) for 72 to 96 hours.

Note: Differentiation is a slow process; 24 hours is often insufficient.

Harvest: Collect cells. Crucial: Differentiated cells may become adherent. Scrape gently or

use Accutase (avoid Trypsin if possible to preserve surface markers).

Wash: Centrifuge at 300 x g for 5 min. Wash 2x with cold Staining Buffer.

Block: Resuspend in 100 µL Staining Buffer. Add 5 µL Fc-Block (Human TruStain FcX™) for

10 min on ice.
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Stain: Add optimal titer of CD11b and CD14 antibodies. Incubate for 30 min at 4°C in the

dark.

Wash: Add 2 mL Staining Buffer, centrifuge, and discard supernatant.

Resuspend: Resuspend in 300 µL buffer containing 0.5 µg/mL DAPI.

Acquire: Analyze on Flow Cytometer. Gate on Live (DAPI-negative) -> Single Cells -> CD11b

vs. CD14.

Expected Data:

Treatment
CD11b Expression
(MFI)

CD14 Expression Phenotype

DMSO Control Low / Negative Negative
Undifferentiated
Blast

NSC 368390 High (++++) Moderate/High
Differentiated

Monocyte

| NSC + Uridine| Low / Negative | Negative | Rescue (Blast-like) |

Protocol 2: Cell Cycle Analysis (S-Phase Arrest)
Application: Confirming the mechanism of nucleotide depletion.

Reagents
Fixative: 70% Ethanol (pre-chilled to -20°C).

Staining Solution: PBS containing 50 µg/mL Propidium Iodide (PI) + 100 µg/mL RNase A.

Step-by-Step Methodology
Treatment: Treat cells with NSC 368390 for 18-24 hours.

Harvest: Wash cells with PBS. Centrifuge 300 x g, 5 min.
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Fixation (Critical Step):

Resuspend cell pellet in 100 µL PBS.

While vortexing gently, add 900 µL of cold 70% Ethanol dropwise.

Why? Adding ethanol too fast causes clumping. Vortexing ensures single-cell suspension.

Incubate at -20°C for at least 2 hours (overnight is preferred).

Wash: Centrifuge fixed cells at 500 x g for 5 min (higher speed needed for fixed cells). Wash

2x with PBS to remove ethanol.

Stain: Resuspend in 500 µL of PI/RNase Staining Solution.

Incubate: 30 minutes at 37°C (RNase needs warmth to work efficiently).

Acquire: Measure PI fluorescence (Linear Scale) on a flow cytometer (e.g., FL2 or FL3

channel).

Data Analysis:

Use a Cell Cycle modeling algorithm (e.g., Watson Pragmatic).

Result: NSC 368390 treated cells will show a significant accumulation in S-phase

(broadening of the region between G1 and G2 peaks) or G1/S boundary, compared to the

distinct peaks of the control.

Protocol 3: Mitochondrial Membrane Potential
(MMP)
Application: Assessing mitochondrial health (DHODH is a mitochondrial enzyme).

Reagents
Dye: JC-1 or TMRE (tetramethylrhodamine, ethyl ester).

Positive Control: FCCP (uncoupler).
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Step-by-Step Methodology
Treatment: Treat cells for 24-48 hours.

Stain: Add TMRE (final conc. 50-100 nM) directly to the culture media. Incubate 20 min at

37°C.

Harvest: Do not wash excessively. Remove media, resuspend in PBS + 0.2% BSA.

Acquire: Measure fluorescence.

TMRE: High fluorescence = Healthy mitochondria. Low fluorescence = Depolarized.

Result: NSC 368390 treatment often leads to MMP depolarization (reduced TMRE signal)

preceding apoptosis.

Experimental Workflow Diagram
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Figure 2: Integrated workflow for NSC 368390 analysis. Parallel processing for surface markers

and cell cycle is recommended.

Troubleshooting & Pitfalls
Issue Probable Cause Solution

No Differentiation Observed Treatment time too short.

Extend treatment to 72-96

hours. Differentiation is

genomic, not immediate.

High Cell Death (Sub-G1) Drug concentration too high.
Titrate down. Try 10 nM - 100

nM range.

Clumped Cells in Cell Cycle Poor fixation technique.

Add Ethanol dropwise while

vortexing. Do not dump

ethanol on the pellet.

No Rescue with Uridine
Uridine degradation or wrong

pathway.

Ensure Uridine (not Cytidine) is

used. Refresh Uridine daily if

media is changed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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